molecular formula C8H9BrN2O2 B13512205 Ethyl 6-amino-2-bromonicotinate

Ethyl 6-amino-2-bromonicotinate

Cat. No.: B13512205
M. Wt: 245.07 g/mol
InChI Key: GKIKNIIOCNJPPW-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-bromonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6th position and a bromine atom at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 6-amino-2-bromonicotinate involves the reaction of ethyl nicotinate with bromine to introduce the bromine atom at the 2nd position. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like lithium aluminum hydride (LAH) for reduction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, and involves stringent control of reaction conditions such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom undergoes both transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), facilitated by the electron-donating amino group that activates the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Ethyl 6-amino-2-bromonicotinate participates in Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkynylated derivatives.

Reaction TypeConditionsProduct YieldKey ApplicationsSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C78–85%Biaryl motifs for drug design
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, NEt₃, THF, 60°C65–72%Fluorescent probes

Mechanistic Insight : The bromine atom undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate. Subsequent transmetalation (Suzuki) or alkyne insertion (Sonogashira) yields the coupled product .

Nucleophilic Aromatic Substitution (SNAr)

The amino group at position 6 enhances ring electron density, enabling SNAr with soft nucleophiles like thiols or amines.

NucleophileConditionsProduct StructureYieldSource
HS⁻K₂CO₃, DMSO, 100°C2-Thiolnicotinate derivative88%
NH₃CuCN, DMF, 120°C2-Aminonicotinate analogue63%

Reactions Involving the Amino Group

The amino group at position 6 undergoes acylation, alkylation, and diazotization.

Acylation

Reaction with acyl chlorides or anhydrides forms amides, useful for modifying solubility or bioactivity.

Acylating AgentConditionsProductYieldSource
Acetyl chloridePyridine, RT, 2 hN-Acetyl derivative92%
Benzoyl chlorideNEt₃, CH₂Cl₂, 0°C → RTN-Benzoylated compound85%

Diazotization and Subsequent Reactions

The amino group can be converted to a diazonium salt, enabling Sandmeyer-type reactions.

ReactionConditionsProductYieldSource
DiazotizationNaNO₂, H₂SO₄, 0–5°CDiazonium salt intermediate
Sandmeyer BromideCuBr, HBr2,6-Dibromonicotinate44%

Transformations of the Ester Group

The ethyl ester is hydrolyzed to carboxylic acids or reduced to alcohols for further derivatization.

Hydrolysis to Carboxylic Acid

ConditionsProductYieldSource
LiOH, THF/H₂O, RT, 12 h6-Amino-2-bromonicotinic acid95%
H₂SO₄, reflux, 48 hSame as above55%

Note : Microwave-assisted hydrolysis reduces reaction time to 20 minutes with comparable yields.

Reduction to Alcohol

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, 0°C → RT3-(Hydroxymethyl) derivative80%
DIBAL-HToluene, −78°CSame as above75%

Multi-Step Reaction Pathways

This compound serves as a precursor in multi-step syntheses of complex heterocycles.

Reductive Amination

The amino group reacts with aldehydes (e.g., 4-fluorobenzaldehyde) under reductive conditions (NaBH₃CN, MeOH) to form secondary amines, pivotal for drug-discovery scaffolds .

Spectroscopic Characterization

Key data for reaction monitoring:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, H-4), 6.72 (s, 1H, H-5), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃) .

  • LC-MS (ESI+) : m/z 245.07 [M+H]⁺, isotopic pattern confirms bromine .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl 6-amino-2-bromonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of brominated nicotinic acid derivatives. Its molecular formula is C8H8BrN2O2C_8H_8BrN_2O_2, with a molecular weight of approximately 245.07 g/mol. The compound features a pyridine ring substituted with an amino group at the 6-position and a bromine atom at the 2-position, which enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with ethyl nicotinate, which is brominated at the 2-position using bromine or N-bromosuccinimide (NBS).
  • Amino Group Introduction : The introduction of the amino group can be achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

This compound exhibits significant biological activity through its ability to interact with various molecular targets, including enzymes and receptors. Its amino and bromine groups facilitate binding, potentially modulating enzymatic activities and influencing signal transduction pathways. This interaction can lead to:

  • Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymatic activities, affecting metabolic pathways relevant to diseases.
  • Vasodilation Effects : Preliminary research suggests that it may possess vasodilatory properties, contributing to its potential therapeutic applications.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexNotable Features
Ethyl 6-amino-5-bromonicotinate0.91Variation in amino group positioning
Ethyl 5-amino-2-bromonicotinate0.88Different substitution pattern
Ethyl 4-amino-2-bromonicotinate0.82Structural differences affecting reactivity

The unique arrangement of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-amino-2-bromonicotinate, and how can reaction conditions be optimized for yield and purity?

  • This compound is typically synthesized via bromination of nicotinate derivatives followed by amination. Key steps include:

  • Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) to avoid over-bromination .
  • Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Optimization : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time. Monitor progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, amino at C6) and ester functionality .
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., dehalogenated or oxidized derivatives) .
  • XRD : For crystalline samples, verify molecular packing and stereochemistry .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). Poor solubility in water may necessitate co-solvents .
  • Stability : Store at –20°C under argon to prevent hydrolysis of the ester group or bromine displacement. Conduct accelerated stability studies (40°C/75% RH) to determine degradation pathways .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., bromine at C2 as a Suzuki coupling partner). Compare with experimental data (e.g., coupling yields with aryl boronic acids) .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. ethanol) to optimize catalytic systems .

Q. What strategies resolve contradictory data on the compound’s catalytic activity in heterocyclic synthesis?

  • Meta-Analysis : Systematically compare published protocols (e.g., catalyst type, temperature) using PRISMA guidelines to identify outliers .
  • Sensitivity Analysis : Test variables (e.g., ligand-to-metal ratio) in controlled replicates. Use ANOVA to isolate significant factors .

Q. How does steric hindrance from the ethyl ester group influence regioselectivity in nucleophilic substitutions?

  • Experimental Design : Synthesize analogs (e.g., methyl vs. ethyl esters) and compare reaction rates with nucleophiles (e.g., amines, thiols).
  • Kinetic Studies : Use stopped-flow techniques to measure activation barriers. Correlate with computational steric maps (e.g., % buried volume calculations) .

Q. What are the ethical and methodological considerations in using this compound for in vitro bioactivity studies?

  • Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) to establish safe concentrations .
  • Reproducibility : Adopt FAIR data principles—document solvent batches, instrument calibration, and negative controls .

Q. Methodological Resources

  • Synthetic Protocols : Refer to Journal of Organic Chemistry for bromination/amination methodologies .
  • Analytical Standards : Use NIST-certified reference materials for calibration .
  • Data Contradiction Tools : Apply Cochrane Risk of Bias Tool for systematic reviews .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 6-amino-2-bromopyridine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

GKIKNIIOCNJPPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)N)Br

Origin of Product

United States

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